molecular formula C16H23FN2O4S B4852964 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide

Cat. No. B4852964
M. Wt: 358.4 g/mol
InChI Key: FBCYZGANJUBTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide is a chemical compound that has been widely studied due to its potential applications in the field of scientific research. This compound is also known as MS-245 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MS-245 is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MS-245 leads to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
MS-245 has been found to have a wide range of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. MS-245 has also been found to reduce the production of cytokines, which are involved in the immune response. In addition, MS-245 has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

MS-245 has several advantages for lab experiments. It is a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. MS-245 has also been found to have low toxicity, making it a safe compound to use in lab experiments.
However, there are also limitations to the use of MS-245 in lab experiments. It has been found to have poor solubility in water, making it difficult to use in aqueous solutions. In addition, MS-245 has a short half-life, making it difficult to study its long-term effects.

Future Directions

For the study of MS-245 include the development of more potent and selective COX-2 inhibitors and the study of its long-term effects on various biological processes.

Scientific Research Applications

MS-245 has been widely studied for its potential applications in the field of scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. MS-245 has also been found to have antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-3-8-18-16(20)12-5-4-9-19(11-12)24(21,22)15-10-13(17)6-7-14(15)23-2/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCYZGANJUBTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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